molecular formula C26H16FNO5 B11388381 N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide

N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11388381
M. Wt: 441.4 g/mol
InChI Key: PPPBXTLKNLJJLE-UHFFFAOYSA-N
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Description

N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzofuran moiety, a chromene ring, and a fluoro-methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common approach is the Friedel-Crafts acylation reaction, where 3-fluoro-4-methylbenzoyl chloride is reacted with a benzofuran derivative in the presence of a Lewis acid catalyst such as aluminum chloride . This is followed by the formation of the chromene ring through a cyclization reaction under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzofuran and chromene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a benzofuran moiety, a chromene ring, and a fluoro-methylbenzoyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C26H16FNO5

Molecular Weight

441.4 g/mol

IUPAC Name

N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C26H16FNO5/c1-14-10-11-15(12-18(14)27)24(30)25-23(17-7-3-5-9-21(17)33-25)28-26(31)22-13-19(29)16-6-2-4-8-20(16)32-22/h2-13H,1H3,(H,28,31)

InChI Key

PPPBXTLKNLJJLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=O)C5=CC=CC=C5O4)F

Origin of Product

United States

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